H-Arg-Met-OH

Description

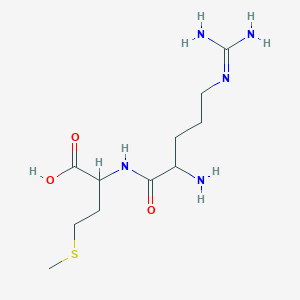

H-Arg-Met-OH (CAS: 45243-23-0) is a dipeptide composed of L-arginine and L-methionine residues linked via a peptide bond. Its molecular formula is C₁₁H₂₃N₅O₃S, with a molecular weight of 305.4 g/mol . This compound is utilized in biochemical research, particularly in peptide synthesis and as a reference standard.

Structure

3D Structure

Properties

Molecular Formula |

C11H23N5O3S |

|---|---|

Molecular Weight |

305.40 g/mol |

IUPAC Name |

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15) |

InChI Key |

ROWCTNFEMKOIFQ-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Met-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of peptides by automating the addition of reagents and the removal of protecting groups. The use of green binary solvent mixtures has been explored to mitigate common side-reactions and improve the overall yield and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions: H-Arg-Met-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The disulfide bonds formed between cysteine residues can be reduced to free thiols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biomedical Applications

1. Antioxidant Properties

H-Arg-Met-OH exhibits significant antioxidant capabilities, making it a candidate for research related to oxidative stress-related diseases. Studies have shown that peptides containing arginine can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and aging.

2. Therapeutic Potential

The combination of arginine and methionine in this compound suggests potential therapeutic roles in conditions such as cardiovascular diseases and metabolic disorders. Arginine is known for its role in nitric oxide synthesis, which is crucial for vascular health. Methionine contributes to various metabolic processes, including the synthesis of cysteine, another important amino acid with antioxidant properties .

3. Nutritional Supplementation

Research indicates that dietary supplementation with arginine and methionine can enhance growth performance in livestock, particularly in weaning pigs. A study demonstrated that increasing arginine levels positively affected average daily gain and feed efficiency, highlighting the importance of these amino acids in animal nutrition .

Nutritional Applications

1. Role in Growth and Development

In animal studies, this compound has been shown to improve nutrient digestibility and plasma profiles, indicating its role in enhancing growth performance. The supplementation of these amino acids was associated with better feed efficiency and overall health in weaning pigs under stress conditions .

2. Bone Health

Amino acids like arginine have been linked to increased bone mineral density through their influence on growth hormone production. Research suggests that this compound may contribute to bone health by promoting mineralization processes essential for bone regeneration .

Industrial Applications

1. Peptide Synthesis

this compound serves as a model compound in peptide synthesis studies, aiding researchers in understanding peptide bond formation and stability. Its structural characteristics make it a valuable substrate for enzyme studies and signal transduction pathway investigations.

2. Development of Peptide-Based Materials

The unique properties of this compound allow for its use in developing peptide-based materials for various industrial applications, including biosensors and drug delivery systems. The ability to modify the peptide structure opens avenues for creating tailored materials with specific functionalities.

Case Studies

Mechanism of Action

The mechanism of action of H-Arg-Met-OH involves its interaction with various molecular targets and pathways:

Molecular Targets: Arginine residues can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO), a signaling molecule involved in vasodilation and immune response.

Pathways Involved: The methionine residue can be involved in methylation reactions, influencing gene expression and protein function.

Comparison with Similar Compounds

Sequence Isomers: H-Met-Arg-OH

- Molecular Formula : C₁₁H₂₃N₅O₃S (identical to H-Arg-Met-OH).

- CAS Number : 60461-10-1 .

- Key Differences :

- Sequence : Methionine precedes arginine, altering terminal charge distribution.

- Physicochemical Properties : The reversed sequence may affect solubility (e.g., pKa differences at N- vs. C-termini) and enzymatic stability.

- Applications : While this compound’s specific applications are research-focused, H-Met-Arg-OH is cited in peptide screening and biochemical assays .

Longer Peptides: H-Met-Arg-Phe-Ala-OH

- Molecular Formula : C₂₃H₃₇N₇O₅S.

- CAS Number : 67368-29-0 .

- Comparison :

- Structural Complexity : This tetrapeptide includes phenylalanine and alanine, broadening hydrophobic interactions.

- Applications : Used as a mass spectrometry calibration standard (e.g., "FRAGMENT E"), contrasting with this compound’s role in synthesis .

- Stability : Longer peptides generally exhibit lower solubility and higher susceptibility to proteolysis compared to dipeptides .

Arginine Homopolymers: H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Comparison with Functionally Similar Compounds

Protected Derivatives: H-Arg(Pbf)-OH

D-Isomer: H-D-Arg-OH

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-Arg-Met-OH with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard. Use Fmoc/t-Bu protection for arginine (due to its guanidinium group) and methionine (to prevent oxidation). Post-synthesis, purify via reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 min). Confirm purity (>95%) using LC-MS and validate structure via H-NMR (e.g., δ 1.2–1.6 ppm for arginine’s side chain, δ 2.1 ppm for methionine’s methyl group) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation (expected [M+H]: ~322.4 Da).

- Nuclear Magnetic Resonance (NMR) : H-NMR in DO or DMSO-d6 to resolve backbone (α-protons at δ 3.8–4.3 ppm) and side-chain signals.

- Circular Dichroism (CD) : Assess secondary structure in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Lyophilize and store at –20°C under argon to prevent methionine oxidation. For short-term use, dissolve in deoxygenated PBS (pH 7.4) and aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC every 3 months; discard if purity drops below 90% .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) and apply statistical tools (e.g., Cohen’s d for effect size heterogeneity).

- Replication Studies : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. Use positive/negative controls (e.g., scrambled peptide) to validate results.

- Mechanistic Validation : Employ knockout models or competitive inhibitors to confirm target specificity .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., angiotensin-converting enzyme) to model binding poses. Prioritize poses with lowest ΔG and hydrogen-bond networks involving arginine’s guanidine group.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (50 ns trajectory) to assess stability of interactions (RMSD < 2 Å).

- QSAR Modeling : Train models on peptide libraries to predict bioactivity based on side-chain properties (e.g., hydrophobicity, charge) .

Q. How to design functional assays for studying this compound’s cellular effects?

- Methodological Answer :

- In Vitro Assays : Use HEK293 or Caco-2 cells for uptake studies (fluorescently label peptide with FITC). Measure intracellular concentration via flow cytometry.

- Dose-Response Curves : Test 0.1–100 μM concentrations; calculate EC using GraphPad Prism (four-parameter logistic model).

- Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to identify regulated pathways (e.g., MAPK/ERK). Normalize data to housekeeping genes (e.g., GAPDH) .

Q. What strategies ensure reproducibility in this compound experiments?

- Methodological Answer :

- Protocol Pre-Registration : Document synthesis, storage, and assay conditions on platforms like Open Science Framework.

- Blinded Analysis : Assign sample IDs randomly; use automated plate readers to minimize bias.

- Data Sharing : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with DOI links .

Methodological Resources

- Experimental Design : Follow PRIDE guidelines for proteomics data or ARRIVE for in vivo studies .

- Data Contradiction Analysis : Use Cochrane Review frameworks for systematic evaluation .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for cellular or animal studies, citing protocols from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.